molecular formula C13H15NO4 B061402 1-N-Cbz-pyrrolidine-3-carboxylic acid CAS No. 188527-21-1

1-N-Cbz-pyrrolidine-3-carboxylic acid

Cat. No. B061402
M. Wt: 249.26 g/mol
InChI Key: JSASVUTVTRNJHA-UHFFFAOYSA-N
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Description

1-N-Cbz-pyrrolidine-3-carboxylic acid is a compound related to pyrrolidine and carbazole derivatives. It's involved in various chemical syntheses and reactions, contributing to the development of complex organic compounds.

Synthesis Analysis

Molecular Structure Analysis

  • Crystal and molecular structure determination through single-crystal X-ray diffraction, indicating specific spatial arrangements and bonding patterns (Chen et al., 2011).

Chemical Reactions and Properties

  • Electropolymerization capabilities when combined with electroactive compounds, leading to the formation of conducting polymeric films (Lellouche et al., 2011).
  • Enantioselective synthesis involving various N-substitutions, facilitating natural product synthesis (Seki et al., 2012).

Scientific Research Applications

  • Pharmaceutical Research

    • “1-N-Cbz-pyrrolidine-3-carboxylic acid” is a chemical compound that is used in pharmaceutical research .
    • It is used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The pyrrolidine ring, which is a part of this compound, is widely used in drug discovery due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
  • Drug Synthesis

    • Compounds with a pyrrolidine ring, such as “1-N-Cbz-pyrrolidine-3-carboxylic acid”, are used in the synthesis of drugs .
    • For example, the oxybenzyl pyrrolidine acid series, which includes compounds similar to “1-N-Cbz-pyrrolidine-3-carboxylic acid”, has been studied for its potential applications in drug synthesis .
    • The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was found to be preferred over the trans orientation .
  • Catalysis and Material Sciences

    • “N-Cbz-3-Oxo-pyrrolidine-2-carboxylic acid ethyl ester”, a compound similar to “1-N-Cbz-pyrrolidine-3-carboxylic acid”, is used in catalysis and material sciences.
    • It is considered a versatile chemical compound due to its unique structure and properties.
  • Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives

    • “1-N-Cbz-pyrrolidine-3-carboxylic acid” can be used in the synthesis of pyrrolidine-3-carboxylic acid derivatives .
    • For example, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .
  • Synthesis of Monocrotaline-d4

    • “®-1-CBZ-3-PYRROLIDINOL”, a compound similar to “1-N-Cbz-pyrrolidine-3-carboxylic acid”, is used as an intermediate in synthesizing Monocrotaline-d4 .
    • Monocrotaline-d4 is a labelled Monocrotaline, a toxic pyrrolizidine alkaloid isolated from Crotalaria spp .
    • It is used for inducing pulmonary diseases in rats .
  • Applications in Organic Synthesis

    • Carboxylic acids, such as “1-N-Cbz-pyrrolidine-3-carboxylic acid”, have wide applications in organic synthesis .
    • They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
    • Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .
  • Synthesis of Labelled Monocrotaline

    • A compound similar to “1-N-Cbz-pyrrolidine-3-carboxylic acid”, known as “®-1-CBZ-3-PYRROLIDINOL”, is used as an intermediate in synthesizing Monocrotaline-d4 .
    • Monocrotaline-d4 is a labelled Monocrotaline, a toxic pyrrolizidine alkaloid isolated from Crotalaria spp .
    • It is used for inducing pulmonary diseases in rats .
  • Applications in Heterocyclic Scaffolds

    • The five-membered pyrrolidine ring, which is a part of “1-N-Cbz-pyrrolidine-3-carboxylic acid”, is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Applications in Organic Synthesis

    • Carboxylic acids, such as “1-N-Cbz-pyrrolidine-3-carboxylic acid”, have wide applications in organic synthesis .
    • They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructures such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .
    • Carboxylic acids can be natural and synthetic, can be extracted or synthesized, presented chemical structure highly polar, active in organic reactions, as substitution, elimination, oxidation, coupling, etc .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSASVUTVTRNJHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30940349
Record name 1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Cbz-pyrrolidine-3-carboxylic acid

CAS RN

188527-21-1
Record name 1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30940349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 188527-21-1
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Synthesis routes and methods

Procedure details

Aqueous 1M NaOH (6 ml) was added to a stirred solution of the above ester (1.37 g) in methanol (6 ml). After 1 hour, the methanol was evaporated. Water (20 ml) was added to the residue and 1M HCl (6 ml) was added dropwise to the stirred mixture. This aqueous phase was extracted with ethyl acetate (3×25 ml). The combined organic phases were washed with saturated brine (1×20 ml) dried and evaporated to give, as a colourless oil, N-Cbz-3-carboxy pyrrolidine (780 mg);
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Name
ester
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

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